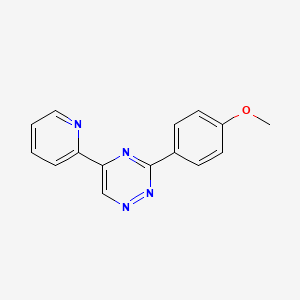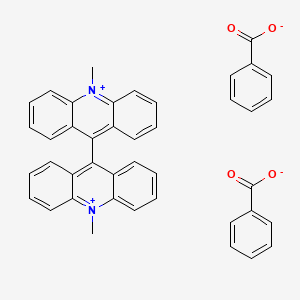
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- is an organosulfur compound with the molecular formula C5H7F3OS. It is a five-membered heterocyclic compound containing both sulfur and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- can be synthesized through various methods. One common approach involves the reaction of oxiranes with heterocumulenes in the presence of a base. For example, the reaction of 2-methyloxirane with carbon disulfide in the presence of pyridine as a base and nitromethane as a solvent yields 1,3-oxathiolane derivatives . Another method involves the use of isocyanides and elemental sulfur to form 1,3-oxathiolane-2-imine derivatives .
Industrial Production Methods
Industrial production methods for 1,3-oxathiolane, 2-(2,2,2-trifluoroethyl)- typically involve large-scale synthesis using similar reaction conditions as those described above. The choice of solvents, bases, and catalysts can be optimized to improve yield and efficiency. For example, using triethylamine as a base and nitromethane as a solvent has been shown to be effective in promoting the cyclization reaction .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-oxathiolane, 2-(2,2,2-trifluoroethyl)- can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-oxathiolane, 2-(2,2,2-trifluoroethyl)- and its derivatives involves interactions with specific molecular targets and pathways. For example, in the case of nucleoside analogues, the compound can inhibit viral replication by interfering with the viral reverse transcriptase enzyme. This inhibition occurs through the incorporation of the nucleoside analogue into the viral DNA, leading to chain termination and preventing further viral replication .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Thiazolidine: Similar to 1,3-oxathiolane but contains a nitrogen atom instead of oxygen.
1,3-Dioxolane: Contains two oxygen atoms in the ring instead of sulfur and oxygen.
1,2-Oxathiolane: A different isomer with sulfur and oxygen atoms adjacent to each other.
Uniqueness
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the development of pharmaceuticals and other specialized applications .
Propiedades
Número CAS |
144691-44-1 |
|---|---|
Fórmula molecular |
C5H7F3OS |
Peso molecular |
172.17 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethyl)-1,3-oxathiolane |
InChI |
InChI=1S/C5H7F3OS/c6-5(7,8)3-4-9-1-2-10-4/h4H,1-3H2 |
Clave InChI |
XXFPHRBUJITJAN-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(O1)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



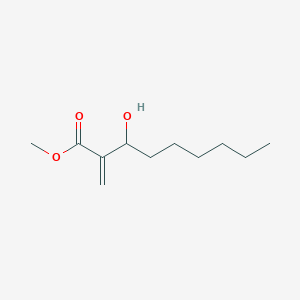
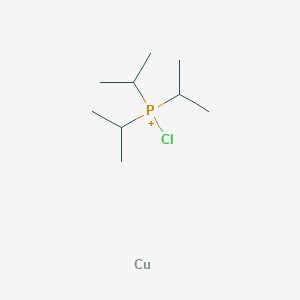
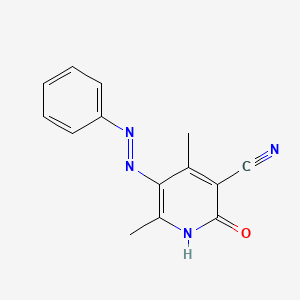
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)

![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)

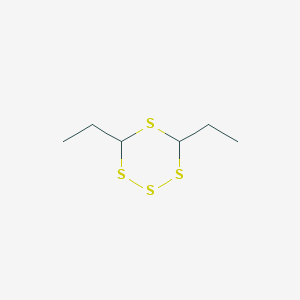
![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)

